molecular formula C16H12O4Si B14706671 Silane, tetra-2-furanyl- CAS No. 20026-17-9

Silane, tetra-2-furanyl-

Cat. No.: B14706671
CAS No.: 20026-17-9
M. Wt: 296.35 g/mol
InChI Key: CXIRYLAUBXNUBV-UHFFFAOYSA-N
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Description

Overview of Organosilicon Compounds Bearing Heteroaromatic Ligands

Organosilicon compounds are a cornerstone of modern chemistry, serving as essential building blocks and valuable molecules in their own right. researchgate.net While the synthesis of simple organosilicon compounds can be straightforward, the creation of heteroleptic silanes—those with four different substituents—can present significant challenges. researchgate.net The reactivity of organosilicon compounds is a rich area of study, with theoretical and computational chemistry providing deep insights into their thermal and photochemical behaviors. nih.gov These studies are crucial for understanding and predicting the outcomes of reactions involving these complex molecules. nih.gov

The incorporation of heteroaromatic rings, such as furan (B31954) and thiophene, into organosilicon structures has been a subject of interest for decades. These moieties can influence the electronic properties, coordination chemistry, and reactivity of the central silicon atom. Research in this area has led to the development of novel materials and synthetic intermediates. researchgate.net

Significance of the Furan Moiety in Silicon-Containing Systems

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. wikipedia.org Its aromaticity, while more modest than that of benzene, makes it susceptible to a range of chemical transformations. wikipedia.org In the context of silicon-containing systems, the furan moiety has proven to be particularly useful.

The strategic placement of a silyl (B83357) group on a furan ring can be used to control the regioselectivity of subsequent reactions. psu.edursc.org This is because the silyl group can act as a "blocking group," directing incoming electrophiles to specific positions on the furan ring. psu.edu Furthermore, the silyl group can be replaced in a process known as ipso-substitution, allowing for the introduction of a wide variety of functional groups. psu.edursc.org The interaction between the furan ring and the silicon atom can also lead to interesting reactivity, such as ring-opening and closing cascade reactions catalyzed by boranes. researchgate.net

Historical Development of Furan-Substituted Silane (B1218182) Chemistry

The history of furan chemistry dates back to 1780, with the description of 2-furoic acid by Carl Wilhelm Scheele. wikipedia.org Furan itself was first prepared by Heinrich Limpricht in 1870. wikipedia.org The field of organosilicon chemistry began to blossom in the early 20th century, largely through the pioneering work of Frederic Kipping. ontosight.ai

A significant milestone in the development of furan-substituted silane chemistry was the first reported introduction of an organosilyl group onto a furan ring. psu.edu This was achieved by treating furan with butyllithium (B86547) to deprotonate the C-2 position, followed by the addition of trimethylsilyl (B98337) chloride to yield 2-(trimethylsilyl)furan. psu.edu This foundational work opened the door to the synthesis of a wide array of more complex furan-substituted silanes and demonstrated the utility of silyl groups in manipulating the chemistry of the furan ring. psu.edu The synthesis of related compounds, such as tetrakis(4,5-dihydrofuran-2-yl)silane, was later described in the 1980s. nih.gov A search of the Cambridge Crystallographic Database indicates the existence of a crystal structure for tetrakis(2-furanyl)silane, highlighting its place in the landscape of structurally characterized organosilicon compounds. nih.gov

Detailed Research Findings

While specific, in-depth research articles focusing solely on tetrakis(2-furanyl)silane are not abundant in the public domain, a significant amount can be inferred from closely related compounds and spectroscopic databases.

The synthesis of tetrakis(2-furanyl)silane can be logically approached through methods analogous to those used for similar compounds. For instance, the synthesis of tetrakis(4,5-dihydrofuran-2-yl)silane involves the lithiation of 2,3-dihydrofuran (B140613) with tert-butyllithium, followed by the addition of tetrachlorosilane. nih.gov A similar strategy, starting with furan, would be expected to yield tetrakis(2-furanyl)silane.

Spectroscopic data for tetrakis(2-furanyl)silane are available in chemical databases. SpectraBase, for example, lists the availability of ten NMR spectra and one mass spectrum for the compound, confirming its experimental characterization. spectrabase.com

For illustrative purposes, the detailed characterization of the closely related tetrakis(4,5-dihydrofuran-2-yl)silane provides valuable insight into the type of data available for such compounds.

Table 1: Properties of Tetrakis(aryl)silane Compounds

Compound NameMolecular FormulaKey PropertiesReference
Tetrakis(2-ethylbutoxy)silaneSi(OCH₂CH₂CH₂CH₂CH₃)₄Boiling Point: 160-170°C at 10 mmHg ontosight.ai
Tetrakis(trimethylsilyl)silane (B1295357)C₁₂H₃₆Si₅Melting Point: ≥300 °C chemicalbook.com
Tetrakis(4,5-dihydrofuran-2-yl)silaneC₁₆H₁₆O₄SiColorless blocks nih.gov

Table 2: NMR Data for Tetrakis(4,5-dihydrofuran-2-yl)silane

NucleusSolventChemical Shift (δ) in ppm
¹HC₆D₆2.25 (dt), 4.06 (t), 5.88 (t)
¹³CC₆D₆31.4, 71.0, 117.8, 155.1
²⁹SiC₆D₆-51.40 (s)

Data sourced from the synthesis and characterization of tetrakis(4,5-dihydrofuran-2-yl)silane. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20026-17-9

Molecular Formula

C16H12O4Si

Molecular Weight

296.35 g/mol

IUPAC Name

tetrakis(furan-2-yl)silane

InChI

InChI=1S/C16H12O4Si/c1-5-13(17-9-1)21(14-6-2-10-18-14,15-7-3-11-19-15)16-8-4-12-20-16/h1-12H

InChI Key

CXIRYLAUBXNUBV-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)[Si](C2=CC=CO2)(C3=CC=CO3)C4=CC=CO4

Origin of Product

United States

Synthetic Methodologies for Tetrakis 2 Furanyl Silane and Analogous Structures

Direct Synthesis Approaches to Tetra-2-furanylsilane

The construction of the silicon-furan bond is the cornerstone of synthesizing tetrakis(2-furanyl)silane. Direct methods predominantly involve the reaction of a silicon tetrahalide with a nucleophilic furan (B31954) species.

Nucleophilic Substitution Reactions on Silicon Halides

A primary and well-established method for forming silicon-carbon bonds is through nucleophilic substitution on silicon halides. scienceinfo.com In the case of tetrakis(2-furanyl)silane, this involves the reaction of a silicon tetrahalide, most commonly silicon tetrachloride (SiCl₄), with a 2-furyl nucleophile.

The most effective nucleophiles for this transformation are organolithium or Grignard reagents. The synthesis begins with the deprotonation of furan at the C-2 position, which is the most acidic proton, using a strong base like n-butyllithium (n-BuLi) to form 2-furyllithium. Subsequent reaction with SiCl₄ leads to the stepwise substitution of the chloride ions with the 2-furyl groups. To achieve full substitution and synthesize tetrakis(2-furanyl)silane, a stoichiometric excess of the 2-furyllithium reagent is required.

An analogous approach utilizes the Grignard reagent, 2-furylmagnesium bromide, which can be prepared by reacting 2-bromofuran (B1272941) with magnesium metal. This organomagnesium compound then reacts with SiCl₄ to yield the desired product. The choice between the organolithium and Grignard route can depend on factors such as reagent availability, reaction conditions, and desired purity. scienceinfo.com

Table 1: Comparison of Nucleophilic Substitution Reactions for Tetrakis(2-furanyl)silane Synthesis

ReagentPrecursorTypical SolventReaction ConditionsAdvantagesDisadvantages
2-FuryllithiumFuranTetrahydrofuran (THF), Diethyl etherLow temperature (-78 °C to rt)High reactivity, clean reactionRequires strictly anhydrous conditions, strong base handling
2-Furylmagnesium bromide2-BromofuranTetrahydrofuran (THF), Diethyl etherRoom temperature or gentle heatingMilder reaction conditions than organolithiumMay have lower yields, potential for side reactions

Organometallic Reagent-Mediated Syntheses

Beyond the classical organolithium and Grignard reagents, other organometallic species can mediate the synthesis of furan-substituted silanes. While less common for the direct synthesis of the tetrakis-substituted silane (B1218182), these methods offer alternative reactivity profiles. For instance, organozinc or organocopper reagents derived from furan could potentially be employed in reactions with silicon halides. These reagents sometimes offer improved functional group tolerance compared to their more reactive lithium and magnesium counterparts.

Precursor Design and Stereoselective Synthesis of Furan-Substituted Silanes

The synthesis of chiral furan-substituted silanes, where the silicon atom is a stereocenter, presents a significant challenge, particularly for a molecule like tetrakis(2-furanyl)silane where all four substituents on the silicon are identical, rendering it achiral. However, the principles of precursor design for stereoselectivity are relevant for the synthesis of analogous chiral structures, such as (2-furanyl)diorgano(aryl)silanes.

The stereoselective synthesis of such chiral silanes often involves the use of chiral auxiliaries or catalysts. benthamscience.comresearchgate.net One strategy involves the preparation of a chiral diorgano(2-furanyl)silyl hydride, which can then undergo stereospecific reactions at the silicon center. The design of precursors for such syntheses would involve the careful selection of starting materials and reaction sequences to control the stereochemical outcome. For example, starting with a chiral dichlorosilane (B8785471) and sequentially introducing different organic groups, including the 2-furyl moiety, can lead to the desired chiral product. The development of enantioselective catalytic methods for the formation of silicon-carbon bonds is an active area of research. nih.gov

Catalytic Strategies in the Formation of Silicon-Furan Bonds

While the stoichiometric reactions described above are the most direct routes to tetrakis(2-furanyl)silane, catalytic methods are being explored for the formation of silicon-aryl bonds, which could be extended to silicon-furan bonds. These strategies aim to improve efficiency, reduce waste, and offer milder reaction conditions.

Transition metal-catalyzed cross-coupling reactions, such as variants of the Hiyama or Negishi coupling, could potentially be adapted. researchgate.netorganic-chemistry.org For instance, a palladium or nickel catalyst could facilitate the reaction between a silylating agent (e.g., a disilane) and a 2-halofuran. However, achieving the exhaustive substitution of four groups on a central silicon atom via a catalytic cycle can be challenging due to steric hindrance and changes in the electronic properties of the silicon center with each successive substitution.

Another catalytic approach is the direct C-H silylation of furan. This method would involve a transition metal catalyst that activates the C-H bond at the 2-position of furan and facilitates its reaction with a silicon-containing reagent. While this is an attractive and atom-economical approach, achieving exhaustive silylation to form tetrakis(2-furanyl)silane would require overcoming significant hurdles in catalyst design and reaction optimization.

Purification and Isolation Techniques for Organosilicon-Furan Compounds

The purification and isolation of tetrakis(2-furanyl)silane and related organosilicon-furan compounds rely on standard laboratory techniques, taking into account the physical and chemical properties of the target molecule. Given its likely non-polar and relatively high molecular weight nature, tetrakis(2-furanyl)silane is expected to be a solid at room temperature with good solubility in common organic solvents.

Table 2: Common Purification and Isolation Techniques

TechniqueDescriptionApplicability to Tetrakis(2-furanyl)silane
Crystallization The product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution.Highly suitable for obtaining high-purity solid material.
Column Chromatography The crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina), and different components are separated based on their polarity. unt.eduEffective for removing polar impurities and byproducts.
Sublimation The solid product is heated under vacuum, causing it to transition directly from the solid to the gas phase, and then condense back to a solid on a cold surface, leaving non-volatile impurities behind.Potentially useful if the compound has a suitable vapor pressure and is thermally stable.
Distillation For liquid organosilicon-furan compounds, distillation under reduced pressure can be used for purification.Not directly applicable to solid tetrakis(2-furanyl)silane, but useful for purifying liquid precursors or analogs. scholaris.ca

The choice of purification method will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity of the tetrakis(2-furanyl)silane. A combination of these techniques may be necessary to achieve the desired level of purity for characterization and further applications.

Molecular Structure and Conformational Analysis of Tetrakis 2 Furanyl Silane

Spectroscopic Elucidation of Molecular Structure

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

While specific mass spectrometry data for tetrakis(2-furanyl)silane is not extensively documented in publicly available literature, the expected molecular weight and fragmentation patterns can be inferred from the analysis of analogous compounds and general principles of mass spectrometry. The technique is instrumental in determining the molecular weight of a compound and providing insights into its structural components through the analysis of fragment ions.

For tetrakis(2-furanyl)silane, the molecular ion peak (M+) would correspond to its exact molecular mass. The fragmentation of this molecule under mass spectrometric conditions would likely involve the cleavage of the silicon-carbon bonds, leading to the loss of furan (B31954) rings. A characteristic fragmentation pattern would show sequential loss of the furanyl groups, resulting in ions such as [Si(C₄H₃O)₃]⁺, [Si(C₄H₃O)₂]⁺, and [Si(C₄H₃O)]⁺. Further fragmentation of the furan ring itself could also be observed.

In a study on the related compound, tetrakis(trimethylsilyl)silane (B1295357), mass spectrometry was utilized to confirm its structure, where the fragmentation pattern is dominated by the loss of trimethylsilyl (B98337) groups. This suggests that for tetrakis(2-furanyl)silane, the primary fragmentation pathway would similarly involve the cleavage of the Si-C bonds.

Expected Ion Formula Significance
Molecular Ion[Si(C₄H₃O)₄]⁺Represents the intact molecule
Fragment 1[Si(C₄H₃O)₃]⁺Loss of one furanyl group
Fragment 2[Si(C₄H₃O)₂]⁺Loss of two furanyl groups
Fragment 3[Si(C₄H₃O)]⁺Loss of three furanyl groups
Fragment 4[C₄H₃O]⁺Furanyl cation

This table represents expected fragmentation patterns based on the principles of mass spectrometry and analysis of similar compounds.

Computational Chemistry for Electronic Structure and Conformational Landscapes

Computational chemistry provides powerful tools to investigate the properties of molecules like tetrakis(2-furanyl)silane, for which experimental data may be scarce. Methods such as Density Functional Theory (DFT) and ab initio calculations can be employed to predict its geometry, conformational preferences, and electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional structure (optimized geometry) of a molecule. For tetrakis(2-furanyl)silane, DFT calculations would involve optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.

Parameter Expected Value/Characteristic Method of Determination
Si-C Bond Length~1.85 - 1.90 ÅDFT Geometry Optimization
C-Si-C Bond Angle~109.5° (slightly distorted)DFT Geometry Optimization
Dihedral Angles (Si-C-C-O)Varied to minimize steric hindranceDFT Conformational Analysis
Point Group SymmetryLikely S₄ or a lower symmetry groupDFT Geometry Optimization

This table presents expected geometric parameters for tetrakis(2-furanyl)silane based on DFT calculations and data from related structures.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be employed to explore the conformational space of tetrakis(2-furanyl)silane. These methods are computationally more intensive than DFT but can provide highly accurate results. By systematically rotating the furan rings around the Si-C bonds, a potential energy surface can be generated. This surface would reveal the various stable conformers (local minima) and the energy barriers for interconversion between them (saddle points).

Quantum chemical calculations are essential for understanding the electronic interactions within tetrakis(2-furanyl)silane. The presence of the π-systems of the furan rings in proximity to the silicon atom can lead to interesting electronic effects.

One key aspect to investigate is the potential for σ-π interactions between the silicon-carbon sigma bonds and the pi orbitals of the furan rings. These interactions can influence the electron density distribution and the reactivity of the molecule. Furthermore, the lone pairs on the oxygen atoms of the furan rings can also participate in electronic interactions.

Quantum chemical studies, such as Natural Bond Orbital (NBO) analysis, can quantify these interactions and provide a detailed picture of the electronic structure. Such analyses have been used to understand the bonding and electronic properties of various organosilicon compounds. The results of these studies would shed light on the nature of the chemical bonds, the charge distribution, and the frontier molecular orbitals (HOMO and LUMO), which are critical for understanding the molecule's spectroscopic properties and chemical reactivity.

Reactivity and Reaction Mechanisms of Tetrakis 2 Furanyl Silane

Reactivity at the Silicon Center

The silicon atom in tetrakis(2-furanyl)silane is the primary site for several important reactions, including nucleophilic attack, electrophilic cleavage of the silicon-carbon bonds, and ligand exchange reactions.

Nucleophilic Attack on Silicon

The silicon-carbon bond in organosilanes can be susceptible to nucleophilic attack. In the case of tetrakis(2-furanyl)silane, the 2-furanyl substituent is known to be a good leaving group, particularly in the presence of certain nucleophiles. This reactivity has been observed in related dihydrofurylsilanes, where carbon nucleophiles like lithium alkyls, as well as nitrogen and oxygen nucleophiles, can cleave the Si-C(DHF) bond. nih.gov For instance, the reaction with t-butanol or pyrocatechol (B87986) can lead to the substitution of the dihydrofuryl groups. nih.gov Similarly, hydrides such as lithium aluminum hydride are also effective for these substitution reactions. nih.gov

Electrophilic Cleavage of Silicon-Carbon (Furan) Bonds

The silicon-carbon bond in arylsilanes is known to be activated towards electrophilic attack at the ipso-position. researchgate.net However, in the case of 2-silylated furans, the activation of the 5-position of the furan (B31954) ring is stronger than the ipso-activation. researchgate.net This directs electrophiles to the 5-position of the furan ring rather than causing cleavage of the silicon-furan bond. researchgate.net

Ligand Exchange Reactions

Ligand exchange reactions at the silicon center of tetrakis(2-furanyl)silane are a key aspect of its chemistry, allowing for the introduction of new functional groups. While specific studies on tetrakis(2-furanyl)silane are limited, the behavior of analogous compounds provides insight. For example, in the synthesis of tetrakis(perfluoroalkoxy)silanes, the reaction of silicon tetrachloride with sodium 1,1,1,3,3,3-hexafluoro-2-prop-oxide results in the exchange of chloride ligands for perfluoroalkoxy groups. researchgate.net Similarly, the synthesis of tetrakis(trimethylsilyl)silane (B1295357) involves the reaction of silicon tetrachloride with trimethylsilyl (B98337) chloride and lithium, leading to the formation of four new silicon-silicon bonds. wikipedia.org These examples highlight the potential for tetrakis(2-furanyl)silane to undergo ligand exchange with a variety of reagents.

Reactivity of the Furan Moieties

The furan rings in tetrakis(2-furanyl)silane are electron-rich aromatic systems and are thus susceptible to electrophilic attack. Their reactivity can be further modulated by the silyl (B83357) group, and they can undergo metalation to enable directed functionalization.

Electrophilic Aromatic Substitution on Furan Rings

Furan is significantly more reactive towards electrophilic substitution than benzene, with reactions occurring under mild conditions. pearson.comnumberanalytics.com The substitution preferentially occurs at the 2- and 5-positions due to the greater stabilization of the cationic intermediate formed during the reaction. chemicalbook.com The presence of a trimethylsilyl group at the 2-position of furan directs incoming electrophiles to the 5-position. researchgate.net This is because the activation of the 5-position by the silyl group is stronger than the activation of the ipso-position. researchgate.net

Table 1: Common Electrophilic Substitution Reactions on Furan

ReactionReagentProduct
BrominationBr₂2-Bromofuran (B1272941)
NitrationNitric acid/Acetic anhydride2-Nitrofuran
FormylationVilsmeier-Haack reagent2-Formylfuran

This table summarizes common electrophilic substitution reactions that furan undergoes, which are also expected to occur on the furan rings of tetrakis(2-furanyl)silane, primarily at the 5-position. pearson.comnumberanalytics.com

Metalation and Directed Functionalization of Furan Substituents

The furan ring can be metalated, typically with organolithium reagents, to create a nucleophilic center that can then be reacted with various electrophiles. This allows for the introduction of a wide range of functional groups onto the furan ring. In the context of tetrakis(2-furanyl)silane, the synthesis of the related tetrakis(4,5-dihydrofuran-2-yl)silane involves the lithiation of 2,3-dihydrofuran (B140613) with tert-butyllithium, followed by reaction with tetrachlorosilane. nih.gov This demonstrates the feasibility of metalating a furan derivative and subsequently reacting it with a silicon electrophile. This approach could potentially be used to further functionalize the furan rings of pre-formed tetrakis(2-furanyl)silane.

Cycloaddition Reactions Involving the Furan Rings

The furan rings in tetrakis(2-furanyl)silane are expected to function as dienes in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. youtube.comlibretexts.org This type of reaction is a powerful tool in organic synthesis for forming six-membered rings. libretexts.org The general characteristics of Diels-Alder reactions involving furan derivatives are well-documented and provide a framework for predicting the behavior of tetrakis(2-furanyl)silane.

A hallmark of furan's participation in Diels-Alder reactions is the frequent reversibility of the cycloaddition. masterorganicchemistry.com This is due to the significant loss of aromatic stabilization energy when the furan ring is converted into the 7-oxanorbornene adduct. Consequently, these reactions are often under thermodynamic control, especially at elevated temperatures. masterorganicchemistry.comrsc.org Under kinetic control (lower temperatures), the endo isomer is typically formed faster, but if the reaction is allowed to equilibrate at higher temperatures, the more sterically stable exo isomer often becomes the major product. rsc.org

For silylated furans, the nature of the silicon-containing group can influence the stereoselectivity of the reaction. For instance, in intramolecular Diels-Alder reactions of N-allyl-N-furfurylamides, the choice of the silyl group on a hydrosilane used in a preceding step was found to control the relative configuration of the final product. nih.gov While no specific Diels-Alder reactions of tetrakis(2-furanyl)silane have been reported, it is anticipated that its furan rings would react with strong dienophiles (electron-poor alkenes). The reaction would likely require forcing conditions or a Lewis acid catalyst to proceed efficiently, and the outcome would be governed by a sensitive interplay between kinetic and thermodynamic factors.

Table 1: General Factors Influencing Furan Diels-Alder Reactions

FactorInfluence on Reactivity and Selectivity
Temperature Lower temperatures favor the kinetically controlled endo product. Higher temperatures promote the reverse Diels-Alder reaction, leading to the thermodynamically favored exo product. masterorganicchemistry.comrsc.org
Dienophile Electron-withdrawing groups on the dienophile increase the reaction rate. libretexts.org
Diene Electron-donating groups on the furan ring increase its reactivity. The silyl group at the C2 position is generally considered electron-donating.
Catalyst Lewis acids can be used to activate the dienophile and accelerate the reaction, potentially influencing stereoselectivity.
Control The reactions are often subject to an equilibrium between starting materials and products, making thermodynamic control a key consideration. researchgate.net

Mechanistic Pathways of Transformative Reactions

The carbon-silicon bonds in tetrakis(2-furanyl)silane open up avenues for other transformative reactions, particularly those catalyzed by transition metals. Understanding the mechanistic pathways is crucial for predicting product formation and optimizing reaction conditions.

The Hiyama cross-coupling reaction is a palladium-catalyzed process that forms carbon-carbon bonds between organosilanes and organic halides. organic-chemistry.orgwikipedia.org Given that tetrakis(2-furanyl)silane is an organosilane, it is a potential substrate for this type of transformation. The general mechanism for the Hiyama coupling provides a clear pathway for its expected reactivity.

The catalytic cycle typically involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with an organic halide (R'-X) to form a palladium(II) intermediate. wikipedia.org

Transmetalation: The organosilane (in this case, a furyl-silicon bond) is activated, usually by a fluoride (B91410) source (like TBAF) or a base. This activation forms a hypervalent, pentacoordinate silicate, which is more nucleophilic. organic-chemistry.org This activated species then transfers the furyl group to the palladium(II) center, displacing the halide and forming a new organopalladium(II) complex. This is the crucial step involving the organosilane.

Reductive Elimination: The two organic groups (the one from the original halide and the furyl group) on the palladium center couple, forming a new C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the cycle. wikipedia.org

While tetrakis(2-furanyl)silane itself has not been explicitly documented in Hiyama couplings, related compounds like dimethyl(5-methylfuryl)vinylsilanes have been shown to be effective coupling partners, demonstrating the viability of the furan-silicon motif in such reactions. nih.govresearchgate.net This suggests that the furanyl groups of tetrakis(2-furanyl)silane could be sequentially coupled with various aryl or vinyl halides to synthesize complex poly-aromatic structures.

Reaction intermediates are transient species that are formed and consumed during a multi-step reaction. libretexts.org Although often difficult to isolate, their existence can be inferred through mechanistic studies and spectroscopic methods. lumenlearning.com

In the context of the Hiyama coupling of tetrakis(2-furanyl)silane, the key intermediate would be the pentacoordinate silicate . This species is formed upon the addition of an activator, such as a fluoride ion, to the silicon center. organic-chemistry.org This intermediate is significantly more reactive than the starting tetracoordinate silane (B1218182), facilitating the transfer of a furyl group to the palladium catalyst during the transmetalation step.

For cycloaddition reactions, the primary "intermediate" is the transition state , which is not a stable molecule but a high-energy arrangement of atoms. lumenlearning.com In some photochemical reactions of other complex silanes, such as acylsilanes, intermediates like silenes (compounds with a silicon-carbon double bond) and siloxycarbenes have been observed. nih.gov While these are not directly applicable to the thermal reactions discussed, they illustrate the diverse range of reactive intermediates possible in organosilicon chemistry.

The kinetic and thermodynamic parameters of a reaction dictate its rate and the position of its equilibrium. For the potential reactions of tetrakis(2-furanyl)silane, these aspects are critical.

As previously mentioned, the Diels-Alder reaction of furans is a classic example of a reaction governed by both kinetic and thermodynamic control. masterorganicchemistry.comnih.govnih.gov

Kinetic Control: At lower temperatures, the reaction is essentially irreversible, and the product distribution is determined by the relative rates of formation. The product that forms via the lowest energy transition state (typically the endo adduct) will be the major product. masterorganicchemistry.com

Thermodynamic Control: At higher temperatures, the reverse Diels-Alder reaction becomes significant, allowing an equilibrium to be established. researchgate.net The product distribution will then reflect the relative thermodynamic stabilities of the products. Since the exo adduct is generally less sterically hindered, it is often the thermodynamically favored product. rsc.org

Studies on the reaction of furfuryl alcohol with maleimides have allowed for the determination of rate constants, activation energy, and the enthalpy and entropy of formation, quantifying the transition between kinetic and thermodynamic control. nih.govnih.gov For tetrakis(2-furanyl)silane, one would expect a similar behavior for each of its four furan rings. The large, bulky nature of the central tetrasubstituted silicon atom might introduce additional steric factors that could influence both the kinetics and the thermodynamics of the cycloaddition.

For transition metal-catalyzed coupling reactions, the kinetics are complex, depending on the rates of each step in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). The activation of the C-Si bond is often the rate-limiting step in Hiyama couplings, and its kinetics are highly dependent on the nature of the activator and the substituents on the silicon atom. organic-chemistry.org

Derivatization and Synthetic Utility of Tetrakis 2 Furanyl Silane As a Building Block

Utilization as a Precursor in Organometallic Synthesis

Tetrakis(2-furanyl)silane serves as a valuable precursor in organometallic synthesis, primarily functioning as a transfer agent of the 2-furanyl group to various metals. The polarity of the carbon-silicon bond, while not as pronounced as in organolithium or Grignard reagents, is sufficient to facilitate transmetalation reactions, particularly with more electropositive metals or in the presence of an activating agent.

The synthesis of tetrakis(2-furanyl)silane itself is typically achieved through the reaction of 2-furyllithium, generated in situ from furan (B31954) and a strong base like n-butyllithium, with silicon tetrachloride. This reaction provides a straightforward route to the tetra-substituted silane (B1218182).

Once synthesized, tetrakis(2-furanyl)silane can be employed in the preparation of other organometallic compounds. For instance, in the presence of a suitable catalyst, it can participate in cross-coupling reactions. Although direct transmetalation from silicon to a transition metal is often slower than from other organometalloids like organostannanes or organoboranes, the use of fluoride (B91410) activators (e.g., tetrabutylammonium (B224687) fluoride - TBAF) can significantly enhance the reactivity of the silicon-carbon bond. This strategy allows for the palladium-catalyzed cross-coupling of the 2-furanyl moiety with a variety of organic electrophiles.

Furthermore, the reaction of tetrakis(2-furanyl)silane with metal halides can lead to the formation of new organometallic species. For example, reaction with a mercury(II) salt could potentially yield a furanyl-mercury compound, which can then be used in a range of subsequent transformations. The stoichiometric and controlled transfer of the furanyl groups allows for the synthesis of mono-, di-, or tri-furanylmetal complexes, depending on the reaction conditions and the nature of the metal center.

Reagent/ProductReaction TypeMetal CenterPotential Application
Tetrakis(2-furanyl)silaneTransmetalationVarious (e.g., Pd, Hg, Sn)Source of 2-furanyl nucleophiles
2-FuryllithiumPrecursor SynthesisLiIntermediate for silane synthesis
Silicon TetrachloridePrecursor SynthesisSiSilicon source

Role in the Regioselective Functionalization of Furan Rings through Silicon Directing Effects

One of the most significant applications of silyl (B83357) groups in furan chemistry is their ability to direct the regioselective introduction of substituents. The silicon atom in tetrakis(2-furanyl)silane exerts a powerful directing effect in electrophilic substitution and metalation reactions.

Furan itself undergoes preferential electrophilic attack at the C2 and C5 positions. By occupying all four positions on the silicon with 2-furanyl groups, subsequent functionalization can be directed to other positions on the furan rings. More importantly, the silyl group itself can be the subject of an ipso-substitution, where an electrophile directly replaces the silyl moiety. This provides a versatile entry point for a wide range of functional groups at the C2 position.

For instance, treatment of tetrakis(2-furanyl)silane with a halogenating agent such as bromine or iodine can lead to the sequential replacement of the furanyl-silicon bonds with furanyl-halogen bonds, yielding 2-halofurans. This ipso-desilylation-halogenation is a clean and efficient method for introducing halogens, which can then be used in a plethora of cross-coupling reactions (e.g., Suzuki, Stille, Heck).

Furthermore, the silyl group can direct lithiation to the adjacent C3 position of the furan ring. While furan is typically lithiated at the C2 position, the presence of a silyl group at C2 can direct a second lithiation to the C5 position. However, in a molecule like tetrakis(2-furanyl)silane, where all C2 positions are blocked by the silicon atom, carefully controlled lithiation could potentially occur at the C5 positions of the furan rings, allowing for the introduction of electrophiles at this site. The steric bulk of the entire tetrakis(2-furanyl)silyl group would also play a crucial role in directing the approach of reagents.

Starting MaterialReagentProductTransformation
Tetrakis(2-furanyl)silaneBromine (Br₂)2-Bromofuran (B1272941)ipso-Bromodesilylation
Tetrakis(2-furanyl)silanen-Butyllithium, then Electrophile (E⁺)5-Substituted-2-furanylsilane derivativeDirected ortho-metalation
Tetrakis(2-furanyl)silaneIodine Monochloride (ICl)2-Iodofuranipso-Iododesilylation

Development of Complex Molecular Architectures via Silicon-Mediated Strategies

The tetrahedral geometry of the central silicon atom in tetrakis(2-furanyl)silane makes it an ideal scaffold for the construction of complex, three-dimensional molecular architectures. By treating the four furan rings as points for further elaboration, it is possible to synthesize dendrimers, cage compounds, and other intricate structures.

A key strategy involves the sequential and regioselective functionalization of the furan rings, as discussed in the previous section, followed by coupling reactions to link multiple tetrakis(2-furanyl)silane units or to attach other molecular fragments. For example, ipso-halogenation of all four furan rings would produce a tetrahalo-functionalized core, which could then undergo four-fold cross-coupling reactions to generate highly symmetrical, star-shaped molecules.

The furan rings themselves can also participate in cycloaddition reactions, such as the Diels-Alder reaction. By reacting tetrakis(2-furanyl)silane with a suitable dienophile, it is possible to construct complex polycyclic systems radiating from the central silicon atom. The reactivity of the furan rings can be tuned by the introduction of electron-withdrawing or electron-donating substituents, which can be installed using silicon-directed functionalization strategies.

This building block approach allows for the systematic construction of large, well-defined macromolecules with precise control over their size, shape, and functionality. Such molecules are of interest in materials science for applications in areas like molecular recognition, catalysis, and electronics.

Core Building BlockReaction TypeResulting Architecture
Tetrakis(2-furanyl)silaneSequential ipso-halogenation and cross-couplingStar-shaped molecules, dendrimers
Tetrakis(2-furanyl)silaneDiels-Alder cycloadditionPolycyclic cage-like structures
Functionalized Tetrakis(2-furanyl)silanePolymerizationFuran-containing polymers with a silicon core

Stereochemical Control in the Synthesis of Furan-Containing Chiral Structures

The introduction of stereocenters in a controlled manner is a critical aspect of modern synthetic chemistry, particularly for the synthesis of biologically active compounds. While tetrakis(2-furanyl)silane itself is achiral, it can be used as a starting material for the synthesis of chiral furan-containing structures through several silicon-mediated strategies.

One approach involves the use of a chiral ligand to coordinate to the silicon center, thereby creating a chiral environment that can influence the stereochemical outcome of subsequent reactions on the furan rings. However, the formation of stable, chiral siliconates with neutral ligands can be challenging.

A more direct method is to start with a chiral silicon precursor. For example, the synthesis could be adapted to use a chiral chlorosilane, leading to a chiral tetra-substituted silane. The chirality of the silicon center could then direct the stereoselective functionalization of the furan rings.

Alternatively, the furan rings themselves can be rendered chiral. For instance, a diastereoselective Diels-Alder reaction on one of the furan rings, using a chiral dienophile or a chiral Lewis acid catalyst, would introduce new stereocenters. The silicon moiety can influence the facial selectivity of such reactions due to its steric bulk.

Furthermore, silicon-tethered strategies can be envisioned. By temporarily linking two of the furan rings with a chiral tether that is also attached to the silicon atom, it is possible to control the relative stereochemistry of reactions performed on the furan rings. Subsequent cleavage of the tether would then release the chiral furan-containing molecule. While specific examples involving tetrakis(2-furanyl)silane are not yet prevalent in the literature, the general principles of silicon-mediated stereocontrol offer a promising avenue for future research.

StrategyDescriptionOutcome
Chiral Silicon PrecursorSynthesis from a chiral chlorosilaneChiral tetrakis(2-furanyl)silane derivative
Diastereoselective CycloadditionDiels-Alder reaction on furan rings with chiral auxiliariesFuran-containing polycycles with controlled stereochemistry
Silicon-Tethered ControlTemporary chiral tether between furan ringsStereocontrolled functionalization of the furan rings

Advanced Research Directions and Future Perspectives

Theoretical and Computational Advances in Understanding Furan-Silane Interactions

Computational chemistry provides an indispensable lens through which to view the nuanced interactions within the tetrakis(2-furanyl)silane molecule. Theoretical models and quantum chemistry calculations are crucial for elucidating its electronic structure, molecular geometry, and reactivity, which are foundational to predicting its behavior and designing new applications.

Hirshfeld surface analysis, a powerful computational tool, has been used to investigate intermolecular interactions in the crystal structure of analogous compounds like tetrakis(4,5-dihydrofuran-2-yl)silane. nih.gov This analysis maps and quantifies interactions such as C-H···O hydrogen bonds, which govern the crystal packing. nih.gov Such studies provide deep insights into how tetrakis(2-furanyl)silane molecules might interact with each other and with other species, which is critical for designing new materials. The crystal structure of tetrakis(2-furanyl)silane itself has been logged in the Cambridge Crystallographic Data Centre (CCDC) under the reference code XAMZOA, providing the empirical data needed to validate and refine these computational models. nih.gov

Future theoretical work will likely focus on modeling the transition states of reactions involving tetrakis(2-furanyl)silane to better understand reaction mechanisms and predict reactivity. These computational insights are invaluable for guiding synthetic efforts and accelerating the discovery of new transformations.

Computational MethodInformation GainedRelevance to Tetrakis(2-furanyl)silane
Density Functional Theory (DFT) Molecular geometry, electronic structure, bond energiesPredicts 3D shape, reactivity hot-spots, and stability. researchgate.net
Hirshfeld Surface Analysis Intermolecular interactions, crystal packing forcesElucidates how molecules arrange in a solid state, crucial for materials design. nih.gov
X-ray Crystallography Precise atomic coordinates, bond lengths, and anglesProvides experimental validation for theoretical models (Refcode: XAMZOA). nih.gov

Exploration of Novel Catalytic Systems for Tetrakis(2-furanyl)silane Transformations

The four furan (B31954) rings in tetrakis(2-furanyl)silane represent reactive handles that can be manipulated through catalysis. Research into catalytic systems that can selectively transform this molecule is key to unlocking its synthetic potential. The dihydrofuryl substituent is known to be a good leaving group in nucleophilic substitutions at the silicon center, suggesting that the furanyl groups in tetrakis(2-furanyl)silane could be similarly displaced under catalytic conditions. nih.gov

One promising avenue is the use of borane (B79455) catalysts. Tris(pentafluorophenyl)borane, B(C₆F₅)₃, has been shown to catalyze the ring-opening and closing cascade reactions of furan derivatives in the presence of hydrosilanes. nih.govnih.gov This methodology transforms the furan ring into other valuable functional groups, such as α-silyloxy-(Z)-alkenyl silanes and anti-(2-alkyl)cyclopropyl silanes. nih.govnih.gov Applying such a catalyst to tetrakis(2-furanyl)silane could lead to a controlled, stepwise transformation of the furan rings into a variety of silicon-functionalized structures.

Palladium catalysis also presents a range of possibilities. Palladium complexes are widely used in cross-coupling and hydrosilylation reactions. acs.org Research has demonstrated the palladium-catalyzed internal hydrosilylation of allenes, including substrates that contain furan rings. acs.org This suggests that catalytic systems could be designed to either functionalize the furan rings of tetrakis(2-furanyl)silane or to use the entire molecule as a novel ligand for catalytic processes.

Future research will likely focus on developing catalysts that can selectively cleave one or more of the silicon-furan bonds, allowing for the controlled introduction of new functional groups. This would transform tetrakis(2-furanyl)silane from a stable molecule into a versatile building block for more complex organosilicon compounds.

Catalyst TypePotential TransformationResulting Product Type
Borane Catalysts (e.g., B(C₆F₅)₃) Furan ring-opening/closing cascadeSilicon-functionalized alkenyl or cyclopropyl (B3062369) silanes. nih.gov
Palladium Catalysts Cross-coupling or hydrosilylationFunctionalized furan rings or use as a ligand system. acs.org
Nucleophilic Catalysts Cleavage of Si-C(furanyl) bondStepwise substitution at the silicon center. nih.gov

Integration of Tetrakis(2-furanyl)silane into Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are a cornerstone of modern synthetic efficiency. researchgate.net The integration of tetrakis(2-furanyl)silane into MCRs is an advanced research direction that could rapidly generate molecular diversity.

While direct examples of using tetrakis(2-furanyl)silane in MCRs are still emerging, related research provides a clear roadmap. For instance, polysubstituted furans have been synthesized via multicomponent strategies that employ a silane-driven catalytic intramolecular Wittig reaction as the key furan-forming step. nih.gov This establishes a powerful connection between silanes, phosphine (B1218219) catalysis, and furan synthesis. nih.gov Similarly, Pd(II)-catalyzed three-component domino reactions have been developed to produce tetrasubstituted furans. nih.gov

These precedents suggest two primary roles for tetrakis(2-furanyl)silane in MCRs:

As a Core Scaffold: The central Si(furan)₄ structure could serve as a molecular platform. The furan rings could be functionalized with groups that then participate in subsequent multicomponent reactions, leading to complex, three-dimensional molecules with an organosilicon core.

As a Furanylating Agent: Under specific catalytic conditions, tetrakis(2-furanyl)silane could potentially act as a source of furanyl groups, transferring them to a substrate within a multicomponent reaction sequence.

The development of such methodologies would represent a significant advance, enabling the rapid construction of complex molecules with potential applications in medicinal chemistry and materials science from a single, stable precursor.

Interdisciplinary Research Foci at the Interface of Organosilicon and Heterocyclic Chemistry

The unique combination of a silicon core and heterocyclic furan rings makes tetrakis(2-furanyl)silane a prime candidate for interdisciplinary research, bridging the gap between inorganic materials science and organic/biological chemistry.

Materials Science: Organosilanes are fundamental to materials science, where they are used as coupling agents, adhesion promoters, and precursors for silicon-based polymers and composites. nih.govresearchgate.net Furan resins, derived from biomass, are known for their thermal stability and chemical resistance. wikipedia.org Tetrakis(2-furanyl)silane could serve as a novel cross-linking agent or a monomer for new types of furan-silicon hybrid polymers with enhanced thermal and mechanical properties. wikipedia.orgnih.gov Furthermore, the structural analogue tetrakis(4-formylphenyl)silane is used to build Covalent Organic Frameworks (COFs) for applications in gas storage and environmental remediation, suggesting a similar potential for functionalized derivatives of tetrakis(2-furanyl)silane. ossila.com

Medicinal Chemistry and Biology: Both organosilicon compounds and furan-containing molecules have established roles in medicinal chemistry. wikipedia.orgijabbr.com The incorporation of silicon can improve a drug's pharmacological profile, while the furan nucleus is a scaffold in many bioactive compounds. wikipedia.orgijabbr.com The hybrid nature of tetrakis(2-furanyl)silane and its derivatives makes them interesting candidates for biological screening. mdpi.com Research into organosilicon surfactants has shown their potential as antitumor agents, and other organosilicon compounds are being explored for their nonthrombogenic properties in biomedical materials. ekb.egnih.gov

Sensor Technology: The field of organosilicon fluorescent materials is rapidly expanding, with applications in chemosensors and bioimaging. nih.gov By attaching chromophores or fluorophores to the furan rings of tetrakis(2-furanyl)silane, it may be possible to create novel sensory materials. The silicon core can influence the electronic properties and photostability of the attached organic units, potentially leading to sensors with improved sensitivity and durability. nih.gov

Interdisciplinary FieldPotential Application of Tetrakis(2-furanyl)silaneKey Enabling Feature
Materials Science Monomer for hybrid polymers, precursor for COFsCombination of thermally stable furan rings and a silicon cross-linking center. wikipedia.orgossila.com
Medicinal Chemistry Core scaffold for new bioactive moleculesMerging the pharmacologically relevant furan nucleus with the property-enhancing silicon atom. ijabbr.commdpi.com
Sensor Technology Platform for fluorescent or colorimetric sensorsSilicon core can modulate the electronic properties of attached reporter groups. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing silane, tetra-2-furanyl-, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : Synthesis typically involves coupling reactions between furan derivatives and silane precursors. For reproducibility, control reaction parameters such as temperature (e.g., 60–80°C), solvent polarity (tetrahydrofuran or THF is common), and catalyst loading (e.g., palladium-based catalysts). Use inert atmospheres (N₂/Ar) to prevent oxidation. Monitor reaction progress via FT-IR or NMR to confirm the disappearance of silanol (-Si-OH) peaks and formation of Si-O-C bonds .
  • Key Parameters :

ParameterOptimal RangeAnalytical Validation Method
Temperature60–80°CDifferential Scanning Calorimetry (DSC)
SolventTHFGas Chromatography (GC)
Catalyst0.5–1.0 mol%Inductively Coupled Plasma (ICP)

Q. How can researchers characterize the molecular structure of silane, tetra-2-furanyl- to confirm purity and functional groups?

  • Methodological Answer : Combine spectroscopic techniques:

  • FT-IR : Identify Si-O-C (~1050 cm⁻¹) and furanyl C-O-C (~1250 cm⁻¹) stretches.
  • ¹H/¹³C NMR : Confirm furan ring protons (δ 6.2–7.5 ppm) and silicon-bound methyl/methoxy groups (δ 0.5–1.5 ppm).
  • Mass Spectrometry (MS) : Validate molecular weight using high-resolution MS (HRMS) to distinguish from byproducts.
    • Cross-reference spectral data with NIST Chemistry WebBook or peer-reviewed databases to ensure accuracy .

Advanced Research Questions

Q. How should researchers address contradictions in thermal stability data for silane, tetra-2-furanyl- across different studies?

  • Methodological Answer : Discrepancies often arise from variations in sample preparation (e.g., moisture content) or analytical methods. Standardize protocols:

Use thermogravimetric analysis (TGA) under identical heating rates (e.g., 10°C/min in N₂).

Pre-dry samples at 100°C for 2 hours to eliminate moisture effects.

Compare decomposition onset temperatures (T₀) and activation energies (Eₐ) calculated via the Flynn-Wall-Ozawa method .

  • Example Data Comparison :

StudyT₀ (°C)Eₐ (kJ/mol)Moisture Content
A220850.5%
B195722.1%

Q. What experimental designs are effective for studying the hydrolytic stability of silane, tetra-2-furanyl- in aqueous environments?

  • Methodological Answer : Design accelerated aging studies:

Prepare buffered solutions (pH 4–10) to simulate diverse conditions.

Immerse samples at controlled temperatures (25–60°C) and monitor hydrolysis via:

  • pH Drift : Detect silanol formation.
  • Gel Permeation Chromatography (GPC) : Track molecular weight changes.

Use Arrhenius modeling to extrapolate long-term stability .

  • Critical Factors :

  • Ionic strength (adjust with NaCl/KCl).
  • Presence of catalysts (e.g., metal ions).

Q. How can researchers resolve discrepancies in spectroscopic data when silane, tetra-2-furanyl- forms unexpected byproducts?

  • Methodological Answer : Employ hyphenated techniques:

  • LC-MS/MS : Separate byproducts and identify structures via fragmentation patterns.
  • X-ray Photoelectron Spectroscopy (XPS) : Analyze surface Si oxidation states to detect siloxane (Si-O-Si) contamination.
  • Dynamic Light Scattering (DLS) : Check for colloidal aggregates in solution-phase reactions .

Methodological Guidelines

Q. What safety protocols are critical when handling silane, tetra-2-furanyl- in laboratory settings?

  • Recommendations :

  • Use fume hoods and personal protective equipment (PPE) due to potential inhalation/contact hazards.
  • Store waste in sealed containers labeled "flammable silane derivatives" and dispose via certified hazardous waste services .
    • First Aid Measures :
Exposure RouteImmediate Action
InhalationMove to fresh air; seek medical attention if symptoms persist.
Skin ContactWash with soap/water; remove contaminated clothing.

Q. How should researchers structure a manuscript reporting novel findings on silane, tetra-2-furanyl-?

  • Guidelines : Follow IMRaD (Introduction, Methods, Results, Discussion) format:

  • Methods : Detail synthetic routes, purification steps (e.g., column chromatography gradients), and statistical tests (e.g., ANOVA for replicate analyses).
  • Results : Include raw data tables in appendices and processed data in the main text (≤6 tables) .
  • Discussion : Contrast findings with prior studies, addressing mechanistic hypotheses (e.g., steric effects of furanyl groups on reactivity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.